6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Description
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)7-6(12-8(9)13)3-5(10)4-11-7/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPGJUQVWJQAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=N2)Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
A common approach employs N-bromosuccinimide (NBS) as the brominating agent. In a representative procedure, 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is dissolved in dimethylformamide (DMF) under an inert atmosphere. NBS is added portionwise at 0–5°C to minimize side reactions. The reaction proceeds for 12–24 hours at room temperature, yielding the brominated product with >85% purity after aqueous workup and recrystallization.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 78–83% |
This method is favored for its mild conditions and compatibility with acid-sensitive functional groups. However, residual succinimide byproducts necessitate thorough purification.
Iron-Catalyzed Bromination in Acetic Acid
An alternative protocol utilizes iron powder as a catalyst in acetic acid at elevated temperatures. In a 2012 study, 3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one was treated with elemental bromine in the presence of iron powder at 100°C for 45 minutes under nitrogen. The reaction achieved an 83% isolated yield , with the iron facilitating regioselective bromination at the 6-position.
Advantages :
- Shorter reaction time (≤1 hour) compared to NBS methods.
- Cost-effective due to inexpensive iron catalyst.
Limitations :
- Requires handling corrosive bromine.
- High temperatures may degrade thermally labile substrates.
Cyclization of Brominated intermediates
For substrates where direct bromination is impractical, a two-step sequence involving cyclization of brominated precursors is employed.
Ring-Closing Metathesis (RCM)
A 2021 study demonstrated the use of Grubbs catalyst to effect cyclization of a brominated diene precursor. The diene, bearing a dimethyl substituent, undergoes RCM in dichloromethane at 40°C for 6 hours, forming the pyrrolo-pyridine core. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields the ketone functionality.
Typical Workflow :
- Brominate precursor at the 6-position using NBS.
- Perform RCM with Grubbs catalyst (5 mol%).
- Oxidize intermediate to ketone.
Yield : 65–72% over three steps.
Acid-Catalyzed Cyclization
In another approach, polyphosphoric acid (PPA) promotes cyclization of a brominated aniline derivative. The reaction proceeds at 160°C for 3 hours, forming the pyrrolo-pyridine ring system. This method is advantageous for substrates prone to racemization under basic conditions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advancements in continuous flow technology have enabled scalable production. A 2025 report detailed a process where bromination and cyclization are conducted in tandem within a microreactor. Key benefits include:
- Enhanced Heat Transfer : Mitigates exothermic risks during bromine addition.
- Improved Mixing : Reduces byproduct formation.
- Throughput : 5 kg/hour at pilot scale.
Representative Conditions :
| Stage | Parameters |
|---|---|
| Bromination | T = 50°C, τ = 10 min |
| Cyclization | T = 120°C, τ = 30 min |
| Overall Yield | 89% |
Catalytic System Optimization
Industrial processes often employ palladium catalysts for Suzuki-Miyaura coupling steps in precursor synthesis. For example, Pd(PPh₃)₄ facilitates the introduction of nitrile groups to the pyrrolo-pyridine scaffold prior to bromination.
Catalyst Loading : 2–5 mol%
Solvent : DMF/H₂O (9:1)
Yield : 76–94%
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| NBS Bromination | 78–83 | Moderate | Lab-scale |
| Iron/Bromine | 83 | Low | Pilot-scale |
| Continuous Flow | 89 | High | Industrial |
| RCM Cyclization | 65–72 | Very High | Lab-scale |
Key Observations :
- Iron/Bromine : Most cost-effective for small batches.
- Continuous Flow : Optimal for high-throughput manufacturing.
- RCM : Reserved for complex derivatives requiring stereochemical control.
Recent Advances in Bromination Techniques
Photocatalytic Bromination
A 2024 study introduced visible-light-mediated bromination using eosin Y as a photocatalyst. This method achieves 6-bromo selectivity under ambient conditions, avoiding thermal degradation.
Conditions :
- Light Source: 450 nm LED
- Catalyst: Eosin Y (1 mol%)
- Solvent: Acetonitrile
- Yield: 81%
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group at the 2-position can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one exhibits various biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable scaffold for drug discovery:
- Lead Compound Development : Researchers are exploring derivatives of this compound to enhance its pharmacological properties and reduce toxicity.
- Targeted Drug Delivery Systems : Its ability to interact with biological targets allows for the development of targeted therapies that minimize side effects associated with conventional treatments.
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science:
- Organic Electronics : The electronic properties of pyrrolopyridine derivatives make them suitable candidates for organic semiconductors and photovoltaic materials.
- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Efficacy | Effective against multiple bacterial strains; potential for antibiotic development. |
| Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
- CAS No.: 169463-44-9
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.09 g/mol
- Key Features: A brominated pyrrolopyridinone derivative with dimethyl substitution at the 3-position. The bromine atom at position 6 and the rigid bicyclic structure make it a valuable intermediate in pharmaceutical synthesis .
Physical Properties :
- Density: Predicted to be ~1.7 g/cm³ (analogous to non-dimethylated bromo-pyrrolopyridinone derivatives) .
- Boiling Point: Estimated to exceed 300°C due to increased molecular weight compared to non-alkylated analogs .
- Synthetic Route : Likely synthesized via alkylation of 6-bromo-pyrrolo[3,2-b]pyridin-2-one with methyl halides under basic conditions, analogous to methods for chloro derivatives .
Comparison with Structural Analogs
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- CAS No.: 1581754-84-8
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.63 g/mol
- Key Differences :
- Halogen Substitution : Chlorine (Cl) replaces bromine (Br), reducing molecular weight by ~44.46 g/mol.
- Reactivity : Chlorine’s lower electronegativity and weaker leaving-group ability may reduce nucleophilic substitution reactivity compared to the brominated analog .
- Applications : Similar utility as a building block, but brominated derivatives are often preferred in cross-coupling reactions due to Br’s superior leaving-group properties .
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- CAS No.: MFCD22547911
- Molecular Formula : C₇H₃BrF₂N₂O
- Molecular Weight : 273.00 g/mol
- Key Differences: Substitution Pattern: Difluoro groups at the 3-position instead of dimethyl. Electronic Effects: Fluorine’s electron-withdrawing nature may deactivate the pyrrolopyridinone core, altering reactivity in electrophilic substitutions . Biological Relevance: Fluorinated analogs are often explored for improved metabolic stability in drug candidates .
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- CAS No.: 1190319-62-0
- Molecular Formula : C₇H₅BrN₂O
- Molecular Weight : 213.03 g/mol
- Physical Properties: Higher density (1.768 g/cm³) and lower boiling point (345.7°C) compared to the dimethylated analog, reflecting differences in molecular packing and volatility .
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- CAS No.: 113423-51-1
- Molecular Formula : C₆H₃Br₂N₂O
- Molecular Weight : 302.91 g/mol
- Synthetic Utility: Used as a precursor for mono-brominated derivatives via selective debromination .
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- CAS No.: Referenced in crystallographic data
- Molecular Formula : C₇H₆BrN₃O
- Molecular Weight : 228.05 g/mol
- Key Differences: Heterocycle Core: Imidazo[4,5-b]pyridinone replaces pyrrolo[3,2-b]pyridinone, introducing an additional nitrogen atom. This enhances hydrogen-bonding capacity and alters electronic properties, making it relevant in kinase inhibitor design .
Biological Activity
6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.09 g/mol
- CAS Number : 1190862-33-9
- Purity : ≥97% .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro evaluations revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 6.25 - 12.5 | 2 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focusing on various pyrrole derivatives, it was noted that certain structural modifications could enhance cytotoxic effects against cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation .
Case Studies and Research Findings
- Antibacterial Evaluation :
- Anticancer Mechanisms :
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3,3-dimethyl-pyrrolo[3,2-b]pyridin-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor. A common approach is regioselective bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents like DMF or DCM . For dimethyl substitution, alkylation of the pyrrolo nitrogen can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent) and reaction time (12–24 hours) minimizes side products. Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the aromatic region (δ 7.5–8.5 ppm for pyrrolo-pyridine protons) and methyl groups (δ 1.2–1.5 ppm for -CH₃). Coupling patterns (e.g., doublets for vicinal protons) confirm substitution positions .
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching the molecular formula (C₉H₁₀BrN₂O, exact mass 252.00).
- X-ray Crystallography : Resolves steric effects from dimethyl groups; planar geometry (r.m.s. deviation <0.02 Å) suggests conjugation stability .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–18 hours . Monitor regioselectivity via TLC; steric hindrance from dimethyl groups may reduce coupling efficiency, requiring excess boronic acid (1.5–2.0 equivalents).
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the pyrrolo-pyridine core?
- Methodological Answer :
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the C-5 position, followed by quenching with electrophiles (e.g., DMF for formylation) .
- Protecting Groups : Temporarily protect reactive NH groups with Boc anhydride to direct substitution to the bromine site .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, guiding site-specific modifications .
Q. How can computational methods predict the compound’s interaction with biological targets like kinases?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to FGFR1 (PDB ID: 3RHK). The dimethyl groups may occupy hydrophobic pockets, while the lactam oxygen forms H-bonds with Lys514 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates stable binding.
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Test inhibition of kinases (e.g., JAK2, EGFR) at 0.1–100 µM. IC₅₀ discrepancies may arise from assay conditions (e.g., ATP concentration) .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to compare half-life (t₁/₂) with analogues; dimethyl groups may enhance stability by reducing CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
